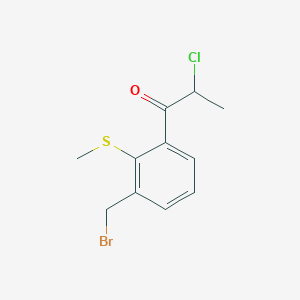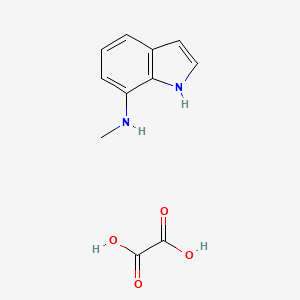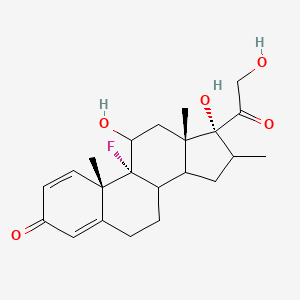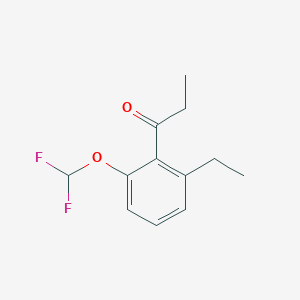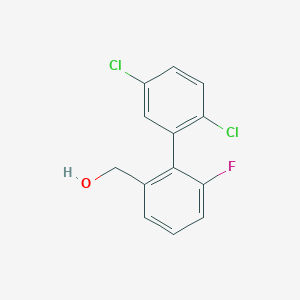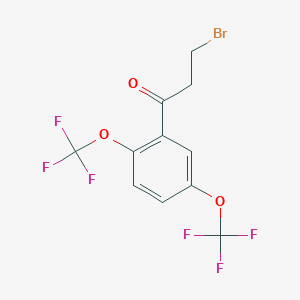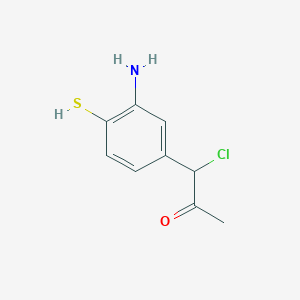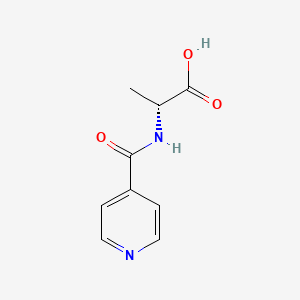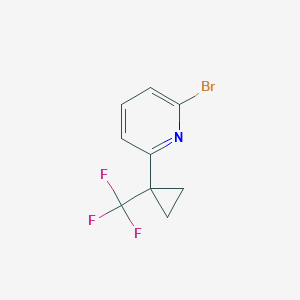
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine is a pyridine derivative characterized by the presence of a bromine atom at the 2-position and a trifluoromethyl-substituted cyclopropyl group at the 6-position. Pyridine compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 2-hydrazino-6-(trifluoromethyl)pyridine with bromine in chloroform. The reaction mixture is heated to reflux for one hour, followed by cooling and extraction to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine is unique due to the presence of the trifluoromethyl-substituted cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C9H7BrF3N |
|---|---|
Molecular Weight |
266.06 g/mol |
IUPAC Name |
2-bromo-6-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H7BrF3N/c10-7-3-1-2-6(14-7)8(4-5-8)9(11,12)13/h1-3H,4-5H2 |
InChI Key |
WJHNQQNTUFUNDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


